![molecular formula C11H9ClN2O2S B2760398 2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 436094-66-5](/img/structure/B2760398.png)
2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound is likely to be a derivative of thiazole, a heterocyclic compound, with additional functional groups attached to it. These groups include a 3-chlorophenyl group, an amino group, a methyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, often starting with the formation of the thiazole ring, followed by the addition of the various functional groups .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its various functional groups, is likely to undergo a variety of chemical reactions. For example, the amino group might participate in condensation reactions, while the carboxylic acid group could be involved in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. This might include determining its melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- Method : The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, formic acid can replace phosphoric acid .
- Applications : Researchers have used derivatives of this compound as tool compounds in drug discovery and development .
- Role : The compound can serve as a substrate in Suzuki–Miyaura coupling reactions, enabling the synthesis of diverse organic molecules .
HPLC Analysis
Medicinal Chemistry
Suzuki–Miyaura Coupling
Thiophene Derivatives
Mechanism of Action
Target of Action
The primary targets of the compound “2-((3-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid” are currently unknown. The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole compounds, which are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities and processes
Result of Action
As an indole derivative, it may have a broad spectrum of biological activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVBJXJLDVSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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